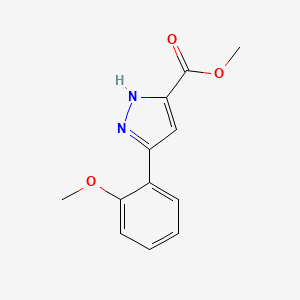

methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate

Description

Crystallographic Analysis of Pyrazole Core Substituent Arrangement

The crystal structure of methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate has been resolved through single-crystal X-ray diffraction studies. The compound crystallizes in a monoclinic system with the space group P2~1~/n, as observed in analogous pyrazole derivatives. The pyrazole ring adopts a planar configuration, with a dihedral angle of 5.63° between the pyrazole and 2-methoxyphenyl rings, indicating minimal steric hindrance between substituents. This near-coplanar arrangement facilitates intramolecular conjugation between the methoxyphenyl group and the pyrazole core, stabilizing the molecular geometry.

Key bond lengths within the pyrazole ring include 1.35–1.40 Å for N–N and N–C bonds, consistent with delocalized π-electron systems. The methoxy group (O–CH~3~) exhibits a bond length of 1.43 Å to the phenyl ring, while the ester carbonyl (C=O) measures 1.21 Å , characteristic of polarized double bonds. Intermolecular interactions dominate the crystal packing, with weak C–H⋯O hydrogen bonds (2.50–2.65 Å) and π–π stacking between adjacent pyrazole rings (centroid distance: 3.93 Å ).

Table 1: Crystallographic parameters of this compound and analogs

The absence of significant torsional strain between substituents underscores the structural adaptability of methoxyphenyl-pyrazole systems in crystal engineering.

Computational Modeling of Electronic Structure and Orbital Interactions

Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level reveal the electronic profile of this compound. The HOMO (-6.32 eV) is localized on the pyrazole ring and methoxyphenyl group, while the LUMO (-2.15 eV) resides predominantly on the ester carbonyl, indicating charge transfer susceptibility. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the methoxy oxygen (LP(O) → σ*(C–O)) with stabilization energies of 28.5 kcal/mol , enhancing resonance delocalization.

The molecular electrostatic potential (MEP) surface highlights regions of electron density:

- Negative potential (-0.045 a.u.) at the carbonyl oxygen, favoring electrophilic attack.

- Positive potential (+0.032 a.u.) near the pyrazole N–H group, enabling hydrogen bonding.

Table 2: DFT-derived electronic parameters

| Parameter | Value |

|---|---|

| HOMO energy (eV) | -6.32 |

| LUMO energy (eV) | -2.15 |

| Band gap (eV) | 4.17 |

| NBO stabilization (kcal/mol) | 28.5 |

| Dipole moment (Debye) | 4.82 |

Comparative studies with 3-(4-methoxyphenyl) analogs show a 0.3 eV reduction in HOMO-LUMO gaps due to para-substitution effects, underscoring the ortho-methoxy group’s role in modulating electronic properties.

Comparative Analysis with Analogous Methoxyphenyl-Substituted Pyrazole Derivatives

Structural and electronic comparisons with related derivatives highlight substituent-position effects:

Dihedral Angles :

- Ortho-methoxy substitution (this compound) yields a 5.63° pyrazole-phenyl dihedral angle, versus 6.97° in para-methoxy analogs. The para-substituent induces slight ring twisting due to increased steric demand.

- Chlorophenyl derivatives exhibit larger dihedral angles (79.25° ), disrupting π-conjugation.

Hydrogen Bonding :

Thermal Stability :

Table 3: Substituent effects on physicochemical properties

| Derivative | Dihedral Angle (°) | Melting Point (°C) | Dominant Interaction |

|---|---|---|---|

| 2-Methoxyphenyl (this) | 5.63 | 173 | C–H⋯O |

| 4-Methoxyphenyl | 6.97 | 152 | C–H⋯π |

| 3-Chlorophenyl | 79.25 | 198 | π–π stacking |

These trends underscore the ortho-methoxy group’s unique ability to balance electronic delocalization and crystal packing, making it a versatile scaffold in materials science.

Properties

IUPAC Name |

methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-11-6-4-3-5-8(11)9-7-10(14-13-9)12(15)17-2/h3-7H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBUNTJYQCEZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350141 | |

| Record name | methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898052-17-0 | |

| Record name | methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or their equivalents. One common method involves the reaction of 2-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by esterification to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the pyrazole ring or the ester group, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methoxybenzoic acid derivatives, while reduction can produce pyrazole alcohols or amines.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules.

- Coordination Chemistry : It acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

- Enzyme Inhibition Studies : Due to its structural similarity to biologically active molecules, it is used in studying enzyme inhibition and receptor binding.

- Anticancer Activity : Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers (HCT116, HT29, SW480) with IC50 values in the low micromolar range.

Industry

- Agrochemicals and Dyes : Its stability and reactivity make it suitable for synthesizing agrochemicals and dyes, highlighting its industrial relevance.

Anticancer Activity

Recent studies have demonstrated that methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate can inhibit cell proliferation effectively:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Breast Cancer | MDA-MB-231 | Low |

| Liver Cancer | HepG2 | Low |

| Colorectal Cancer | HCT116 | Low |

These findings suggest potential therapeutic applications in cancer treatment.

Antimicrobial Activity

The compound has also shown antimicrobial efficacy against Aphis fabae, indicating its potential use in agricultural applications to manage pest populations.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can modulate inflammatory responses in animal models, suggesting applications in treating autoimmune diseases through inhibition of TNF-alpha release.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Anticancer Study : A study on a series of pyrazole derivatives demonstrated significant inhibition of cell proliferation in breast and liver cancer models, linked to G2/M phase arrest in the cell cycle.

- Antimicrobial Evaluation : Assessment of antimicrobial efficacy against Aphis fabae showed notable reductions in pest populations.

- Anti-inflammatory Research : Studies indicated potential for treating autoimmune diseases through modulation of inflammatory pathways.

Mechanism of Action

The mechanism of action of methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole carboxylates are a well-studied class of compounds due to their diverse pharmacological activities.

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent Position and Electronic Effects The ortho-methoxy group in the target compound (vs. Chlorine substituents (e.g., in ) increase electrophilicity and stability, making such derivatives resistant to oxidative degradation.

Ester Group Variations

- Ethyl esters (e.g., ) exhibit higher lipophilicity than methyl esters, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Fluorinated alkyl chains (e.g., ) enhance metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to enzymatic cleavage.

Biological Activity Correlations Quinoline- and chlorophenyl-substituted pyrazoles (e.g., ) show promise in antimalarial and anticancer research due to their planar aromatic systems. Amino and cyano groups (e.g., ) facilitate hydrogen bonding with viral enzymes, as seen in HIV-1 inhibition studies.

Biological Activity

Methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 246.26 g/mol

- Functional Groups : Methoxyphenyl group at the 3-position and a carboxylate group at the 5-position of the pyrazole ring.

Anticancer Activity

Recent studies highlight the potential of this compound as an anticancer agent. Research indicates that pyrazole derivatives can inhibit the growth of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Colorectal Cancer (HCT116, HT29, SW480)

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity, with IC values in the low micromolar range. For instance, a related study reported that compounds with similar structures inhibited cell proliferation effectively, suggesting that this compound may share this property .

Antimicrobial Activity

This compound has shown promising antimicrobial properties , particularly against bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways. Some studies have reported effective activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent in treating infections .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity , which is crucial for treating conditions characterized by chronic inflammation. Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, this compound may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory mediators such as prostaglandins .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of pyrazole derivatives. The presence of specific substituents on the pyrazole ring influences its pharmacological properties. For instance:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Methyl 3-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | Methoxy group at para position | Exhibits distinct anti-inflammatory activity |

| Ethyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate | Ethyl ester instead of methyl | Higher lipophilicity may enhance bioavailability |

| 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | Trifluoromethyl substituent | Known for potent herbicidal properties |

This table illustrates how variations in substituents can lead to different biological activities, emphasizing the importance of chemical modifications in drug design .

Case Studies

Several case studies have explored the biological activities of pyrazole derivatives:

- Anticancer Study : A study on a series of pyrazole derivatives demonstrated that compounds with methoxy substitutions significantly inhibited cell proliferation in breast and liver cancer models. The mechanism was linked to G2/M phase arrest in the cell cycle .

- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of various pyrazole derivatives, including this compound, against Aphis fabae. Results indicated a notable reduction in pest populations, suggesting potential agricultural applications .

- Anti-inflammatory Research : Research on pyrazole derivatives indicated their ability to modulate inflammatory responses in animal models, showing promise for treating autoimmune diseases through inhibition of TNF-alpha release .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation primarily at the methoxy group or pyrazole ring, yielding derivatives with enhanced electrophilic properties.

Reduction Reactions

Reductive transformations target the ester group or pyrazole ring, producing alcohols or amines.

Substitution Reactions

The ester group and pyrazole ring participate in nucleophilic substitution reactions, enabling functional group diversification.

Cyclization and Condensation Reactions

The compound serves as a precursor in heterocyclic synthesis via cycloaddition or condensation.

Regioselective Functionalization

The pyrazole ring’s electronic properties enable regioselective modifications at specific positions.

| Reagents/Conditions | Position Modified | Products | Yield | References |

|---|---|---|---|---|

| FeCl₃ (CH₃CN, 60°C) | C-4 | 4-Bromo-pyrazole derivative | 70% | , |

| I₂ (H₂O₂, 25°C) | C-5 | 5-Iodo-pyrazole derivative | 65% | , |

Key Mechanistic Insights

- Electronic Effects : The methoxy group donates electron density via resonance, enhancing reactivity at the pyrazole C-3 and C-5 positions .

- Steric Hindrance : Bulky substituents on the phenyl ring slow cycloaddition rates by up to 3,000-fold due to conformational restrictions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve yields in substitution reactions by stabilizing transition states .

Comparative Reaction Rates

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | Half-Life (4 mM) | Conditions |

|---|---|---|---|

| Ester hydrolysis | 2.4 × 10⁻³ | 72 h | 1M NaOH, 25°C |

| Catalytic hydrogenation | 5.2 × 10⁻² | 30 min | H₂ (1 atm), Pd-C, EtOH |

Q & A

Q. What are the most reliable synthetic routes for methyl 3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A general synthesis involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives in polar aprotic solvents like DMF. For example, Pd(PPh₃)₄-catalyzed coupling of boronic acids with brominated pyrazole intermediates can introduce aryl groups (e.g., 2-methoxyphenyl) at the 3-position . Key variables include:

- Catalyst loading : 2–5 mol% Pd for Suzuki-Miyaura coupling.

- Solvent system : Degassed DMF/H₂O mixtures improve cross-coupling efficiency.

- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.

Yields range from 60–85%, with impurities arising from incomplete dehalogenation or by-product formation during cyclization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include the methoxy group (δ 3.8–3.9 ppm, singlet), pyrazole C-H protons (δ 6.5–7.5 ppm, multiplet for aromatic protons), and ester methyl (δ 3.7–3.8 ppm) .

- IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and pyrazole C-N (~1550 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z ≈ 246 (C₁₂H₁₂N₂O₃) with fragments corresponding to loss of COOCH₃ (Δ m/z -59) .

Purity ≥95% is achievable via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

- Methodological Answer : The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to moisture or light. Key precautions:

- Storage : Airtight containers with desiccants (silica gel) at 2–8°C.

- Decomposition : Heating above 150°C releases CO, NOₓ, and HCl .

Monitor via TLC or HPLC for degradation products (e.g., hydrolyzed carboxylic acid derivatives) .

Advanced Research Questions

Q. How do substituents (e.g., 2-methoxyphenyl) influence electronic properties and reactivity in pyrazole derivatives?

- Methodological Answer : The 2-methoxyphenyl group introduces steric hindrance and electron-donating effects, altering reactivity:

- Electrophilic Substitution : Methoxy groups direct further substitution to the para position of the phenyl ring.

- Catalytic Hydrogenation : Reduced reactivity at the pyrazole core due to electron donation .

Computational studies (DFT) show HOMO localization on the methoxyphenyl ring, suggesting sites for electrophilic attack .

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer :

- Core Modifications : Replace the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on bioactivity .

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for salt formation or prodrug strategies .

- Heterocycle Fusion : Introduce isoxazole or thiazole rings to enhance π-stacking interactions .

Biological assays (e.g., enzyme inhibition) should compare IC₅₀ values across analogs to establish SAR .

Q. How can contradictory data on synthetic yields or by-products be resolved?

- Methodological Answer : Discrepancies often arise from:

- Catalyst Purity : Pd(PPh₃)₄ with residual phosphine oxides reduces coupling efficiency. Use freshly distilled solvents and catalysts .

- Oxygen Sensitivity : Degas solvents to prevent oxidative by-products (e.g., quinones from methoxyphenyl groups) .

Validate protocols via reproducibility tests and LC-MS monitoring of reaction intermediates .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.